3-Chlorobenzofuran-7-carbaldehyde
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Overview
Description
3-Chlorobenzofuran-7-carbaldehyde is a chemical compound with the molecular formula C9H5ClO2 It is a derivative of benzofuran, a heterocyclic compound that contains a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorobenzofuran-7-carbaldehyde typically involves the Vilsmeier-Haack reaction, which is a formylation reaction. This reaction uses a combination of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group into the benzofuran ring . The reaction conditions generally require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Chlorobenzofuran-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Chlorobenzofuran-7-carboxylic acid.
Reduction: 3-Chlorobenzofuran-7-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chlorobenzofuran-7-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chlorobenzofuran-7-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their biological effects. The exact pathways involved can vary but often include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
Benzofuran-7-carbaldehyde: Lacks the chlorine substituent, which can affect its reactivity and biological activity.
3-Bromobenzofuran-7-carbaldehyde: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
3-Methylbenzofuran-7-carbaldehyde: Contains a methyl group instead of chlorine, leading to different steric and electronic effects.
Uniqueness
3-Chlorobenzofuran-7-carbaldehyde is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity
Biological Activity
3-Chlorobenzofuran-7-carbaldehyde is a significant compound within the benzofuran family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a benzofuran ring with a chlorine atom at the 3-position and an aldehyde functional group at the 7-position. The molecular formula is C9H5ClO. The unique substitution pattern influences its reactivity and biological properties, making it a versatile compound in medicinal chemistry.
Biological Activities
Research indicates that benzofuran derivatives, including this compound, exhibit various biological activities:
- Anticancer Activity : Benzofuran derivatives have shown significant anticancer properties against several cancer cell lines, including breast, lung, and prostate cancers. For instance, related compounds have been evaluated for their ability to inhibit key signaling pathways involved in cancer progression, such as the AKT signaling pathway .
- Antimicrobial Properties : Compounds within this class have demonstrated antimicrobial activity against various pathogens. Studies show that halogenated benzofurans can effectively inhibit the growth of bacteria and fungi, suggesting their potential use as antimicrobial agents .
- Anti-inflammatory Effects : Some benzofuran derivatives exhibit anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation .
Structure-Activity Relationship (SAR)
The SAR of benzofuran derivatives highlights the importance of functional groups and their positions on biological activity. For example:
- Chlorine Substitution : The position of chlorine affects both reactivity and biological activity. Compounds with chlorine at different positions exhibit varying levels of cytotoxicity and selectivity towards cancer cells .
- Functional Group Variation : The introduction of different substituents (e.g., nitro or hydroxyl groups) can enhance the biological activity of benzofurans. For instance, compounds with electron-withdrawing groups often show increased potency against cancer cell lines .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Benzofuran Ring : The initial step often includes the cyclization of appropriate precursors to form the benzofuran structure.
- Chlorination : Chlorination at the desired position is performed using reagents like thionyl chloride or phosphorus oxychloride.
- Aldehyde Formation : The final step involves converting a suitable precursor into the aldehyde functional group through oxidation reactions.
These synthetic pathways allow for efficient production with good yields.
Case Studies
Several studies highlight the biological efficacy of compounds related to this compound:
- In Vitro Anticancer Studies : A study evaluated various benzofuran derivatives against A549 lung adenocarcinoma cells, demonstrating that certain derivatives significantly inhibited cell proliferation with IC50 values in the low micromolar range .
- Antimycobacterial Activity : Research has shown that some benzofuran derivatives possess potent antimycobacterial activity against Mycobacterium tuberculosis, indicating their potential as therapeutic agents in treating tuberculosis .
Comparative Analysis
The following table summarizes some structural features and biological activities of related compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
2-Chlorobenzofuran-3-carbaldehyde | Benzofuran derivative | Different chlorine positioning affects reactivity |
6-Chlorobenzofuran-3-carbaldehyde | Benzofuran derivative | Exhibits different biological activity profiles |
4-Aminobenzofuran-7-carbaldehyde | Amino-substituted benzofuran | Enhanced solubility and potential drug-like properties |
This comparative analysis illustrates how variations in halogen positioning and functional groups can lead to distinct chemical behaviors and biological activities.
Properties
Molecular Formula |
C9H5ClO2 |
---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
3-chloro-1-benzofuran-7-carbaldehyde |
InChI |
InChI=1S/C9H5ClO2/c10-8-5-12-9-6(4-11)2-1-3-7(8)9/h1-5H |
InChI Key |
SANXURURVOKARP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=CO2)Cl)C=O |
Origin of Product |
United States |
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